molecular formula C42H71NO15 B13416193 18-Dihydrojosamycin

18-Dihydrojosamycin

Cat. No.: B13416193
M. Wt: 830.0 g/mol
InChI Key: JUNQZKWSWLJFDU-NGVXBBESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Dihydrojosamycin is a derivative of josamycin, a macrolide antibiotic. Josamycin was first isolated from the bacterium Streptomyces narbonensis and has been used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . This compound retains the core structure of josamycin but with specific modifications that may enhance its pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 18-Dihydrojosamycin undergoes various chemical reactions, including:

    Oxidation: Can be oxidized back to josamycin under specific conditions.

    Reduction: The primary synthetic route involves reduction of josamycin.

    Substitution: Functional groups on the macrolide ring can be substituted with other chemical groups to modify its activity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) is commonly used.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

Scientific Research Applications

18-Dihydrojosamycin has several applications in scientific research:

Mechanism of Action

18-Dihydrojosamycin, like josamycin, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the translocation of peptidyl tRNA, thereby inhibiting the elongation of the peptide chain. This action is primarily bacteriostatic but can be bactericidal at higher concentrations .

Properties

Molecular Formula

C42H71NO15

Molecular Weight

830.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C42H71NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,23-27,29-31,34-41,44,46,49-50H,15,17-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

JUNQZKWSWLJFDU-NGVXBBESSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.